7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine
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Overview
Description
7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine is a heterocyclic compound that combines the structural features of isoquinoline and benzoxazole. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine typically involves the coupling of isoquinoline derivatives with benzoxazole derivatives. One common method is the reaction of 7-bromo-isoquinoline with 1,2-benzoxazol-3-amine in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, typically using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and dyes
Mechanism of Action
The mechanism of action of 7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antibacterial activity. Additionally, it can interact with cellular receptors and signaling pathways to exert its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline Derivatives: Known for their antimalarial and anticancer activities.
4-Aminoisoquinoline: Used in the synthesis of various bioactive molecules.
3,4-Dihydroisoquinoline: Investigated for its potential therapeutic applications.
Uniqueness
7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine is unique due to its combined structural features of isoquinoline and benzoxazole, which confer a broad spectrum of biological activities.
Properties
CAS No. |
1428881-72-4 |
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Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
7-isoquinolin-4-yl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C16H11N3O/c17-16-13-7-3-6-12(15(13)20-19-16)14-9-18-8-10-4-1-2-5-11(10)14/h1-9H,(H2,17,19) |
InChI Key |
ZCSRJYLXLGXYSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=CC4=C3ON=C4N |
Origin of Product |
United States |
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